molecular formula C6H7NO3S2 B13577769 4-Methanesulfonylthiophene-3-carboxamide

4-Methanesulfonylthiophene-3-carboxamide

Cat. No.: B13577769
M. Wt: 205.3 g/mol
InChI Key: REIQZKKFUXSTBI-UHFFFAOYSA-N
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Description

4-Methanesulfonylthiophene-3-carboxamide, also known by its IUPAC name 4-(methylsulfonyl)thiophene-3-carboxamide , is a chemical compound with the molecular formula C6H7NO3S2. Its molecular weight is approximately 205.26 g/mol . The compound features a thiophene ring substituted with a carboxamide group and a methylsulfonyl (CH3SO2) moiety.

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-Methanesulfonylthiophene-3-carboxamide involves the following steps:

    Thiophene Derivatization: Start with thiophene as the precursor. Introduce the methylsulfonyl group at the desired position (usually the 4-position) using appropriate reagents and conditions.

    Carboxamide Formation: Next, react the methylsulfonylthiophene with an amine (e.g., ammonia or an amine derivative) to form the carboxamide group.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential in an industrial setting.

Chemical Reactions Analysis

4-Methanesulfonylthiophene-3-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The carboxamide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

4-Methanesulfonylthiophene-3-carboxamide finds applications in various scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies.

    Industry: Used in the development of materials or specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

While no direct analogs are mentioned, researchers may compare 4-Methanesulfonylthiophene-3-carboxamide with related compounds based on their structural motifs and reactivity patterns.

Properties

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

4-methylsulfonylthiophene-3-carboxamide

InChI

InChI=1S/C6H7NO3S2/c1-12(9,10)5-3-11-2-4(5)6(7)8/h2-3H,1H3,(H2,7,8)

InChI Key

REIQZKKFUXSTBI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CSC=C1C(=O)N

Origin of Product

United States

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